molecular formula C10H15BO2 B1387632 (2-Ethyl-3,5-dimethylphenyl)boronic acid CAS No. 1310403-92-9

(2-Ethyl-3,5-dimethylphenyl)boronic acid

Cat. No.: B1387632
CAS No.: 1310403-92-9
M. Wt: 178.04 g/mol
InChI Key: MYSSTSAFZVXTAL-UHFFFAOYSA-N
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Description

(2-Ethyl-3,5-dimethylphenyl)boronic acid is an organic compound belonging to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of (2-Ethyl-3,5-dimethylphenyl)boronic acid is the palladium catalyst used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively carried out in a variety of environments. The stability and efficacy of this compound could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

(2-Ethyl-3,5-dimethylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are typically characterized by the formation of covalent bonds between the boronic acid and the palladium catalyst, leading to the transfer of the organic group from boron to palladium .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with biomolecules such as sugars, amino acids, and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may form reversible covalent complexes with biomolecules, potentially altering their function and activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound acts as a Lewis acid, capable of forming reversible covalent complexes with molecules containing hydroxyl, amino, or carboxyl groups. In the context of Suzuki–Miyaura coupling, this compound undergoes transmetalation with palladium catalysts, transferring its organic group to the palladium center. This process is essential for the formation of biaryl compounds and is facilitated by the unique electronic properties of the boronic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or air. Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At high doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki–Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of its organic group to palladium catalysts. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the coupling reaction .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound may be transported to specific cellular compartments where it can participate in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may be directed to the cytoplasm or nucleus, where it can influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-3,5-dimethylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation reactions

Comparison with Similar Compounds

  • Phenylboronic Acid
  • 3,5-Dimethylphenylboronic Acid
  • 4-Ethylphenylboronic Acid

Comparison: (2-Ethyl-3,5-dimethylphenyl)boronic acid is unique due to the presence of both ethyl and dimethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

(2-ethyl-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSSTSAFZVXTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1CC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659370
Record name (2-Ethyl-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310403-92-9
Record name (2-Ethyl-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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